5-(2-Bromoethyl)-2-methoxypyridine
Description
Overview of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis
Halogenated pyridine derivatives are indispensable reagents and intermediates in organic chemistry. nih.gov The presence of a halogen atom on the pyridine ring influences its electronic properties and provides a reactive handle for a variety of chemical transformations. These transformations include nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange reactions, enabling the introduction of diverse functional groups. nih.govacs.org The position of the halogen on the pyridine ring dictates its reactivity, with different isomers exhibiting distinct chemical behaviors. nih.gov The development of selective halogenation methods for pyridines remains an active area of research, highlighting the continued importance of these compounds in synthetic chemistry. nih.gov
Strategic Importance of Alkyl Bromides within Pyridine Scaffolds for Functionalization
The incorporation of an alkyl bromide, such as the bromoethyl group in 5-(2-bromoethyl)-2-methoxypyridine, offers a distinct advantage for synthetic chemists. This functional group acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of a wide variety of nucleophiles, including amines, thiols, and carbanions, thereby enabling the construction of diverse molecular architectures. The reactivity of the alkyl bromide can be finely tuned, providing a reliable method for extending the carbon chain and introducing new functionalities. This strategic placement of a reactive alkyl bromide on the pyridine core is a key feature that underpins the versatility of compounds like this compound. acs.org
Contextualization of Pyridine-Based Building Blocks in Advanced Chemical Research
Pyridine-based building blocks are central to modern chemical research, particularly in the fields of medicinal chemistry and materials science. lifechemicals.comnih.gov The pyridine ring is a common feature in many FDA-approved drugs, where it can influence properties such as solubility, bioavailability, and target binding affinity. lifechemicals.comnih.gov The ability to synthesize and modify pyridine derivatives with high precision is therefore crucial for the development of new therapeutic agents. nih.govresearchgate.net Furthermore, pyridine-containing molecules are utilized in the creation of functional materials, such as ligands for metal catalysts and components of molecularly imprinted polymers. researchgate.netkent.ac.uk The demand for novel pyridine-based structures continues to drive the development of innovative synthetic methodologies. thieme-connect.de
Scope and Significance of Research on this compound
Research focused on this compound stems from its potential as a key intermediate in the synthesis of complex target molecules. The presence of both a modifiable pyridine ring and a reactive alkyl bromide side chain makes it a highly valuable precursor. For instance, it has been utilized in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors and as a starting material for novel anti-HIV integrase inhibitors. chemicalbook.com The methoxy (B1213986) group at the 2-position of the pyridine ring also plays a significant role, influencing the electronic nature of the ring and potentially serving as a handle for further transformations. The study of this specific compound provides insights into the broader principles of organic synthesis and highlights the power of strategically functionalized building blocks in the construction of molecules with desired properties.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrNO | sigmaaldrich.com |
| Molecular Weight | 216.08 g/mol | sigmaaldrich.com |
| Boiling Point | 80 °C at 12 mmHg | sigmaaldrich.com |
| Density | 1.453 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.555 | sigmaaldrich.com |
| Appearance | Colorless to light yellow liquid | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
214614-66-1 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
5-(2-bromoethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
HDMIQDOSXQQYBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)CCBr |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 5 2 Bromoethyl 2 Methoxypyridine
Retrosynthetic Analysis of 5-(2-Bromoethyl)-2-methoxypyridine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, this process involves several key disconnections.
A primary disconnection breaks the bond between the ethyl side chain and the pyridine (B92270) ring. This suggests a synthesis route involving the attachment of a two-carbon unit to a pre-formed 5-substituted-2-methoxypyridine ring. Another logical disconnection is at the carbon-bromine (C-Br) bond of the ethyl group. This points to a strategy where a 5-(2-hydroxyethyl)-2-methoxypyridine or 5-vinyl-2-methoxypyridine intermediate is synthesized first, followed by a bromination step.
Further analysis can disconnect the methoxy (B1213986) group from the pyridine ring, suggesting a nucleophilic aromatic substitution on a corresponding halopyridine. This leads back to a more fundamental precursor, a disubstituted pyridine ring, which itself can be conceptually disassembled into acyclic components through established pyridine synthesis reactions. This multi-level disconnection strategy provides a flexible roadmap, allowing for the exploration of various synthetic pathways. nih.gov
Synthetic Strategies for Constructing the 2-Methoxy Pyridine Core
Pyridine Ring Formation Methodologies
The de novo synthesis of the pyridine ring offers a fundamental approach to the 2-methoxypyridine (B126380) core. Several classical methods can be adapted for this purpose.
Hantzsch Pyridine Synthesis: This versatile method involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. By carefully selecting the starting materials, one can construct a polysubstituted dihydropyridine (B1217469), which can then be oxidized to the aromatic pyridine ring. While a foundational method, achieving the specific substitution pattern of the target molecule directly can be complex. nih.gov
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a product from the reaction of an alkyne and an α,β-unsaturated ketone. It provides a route to substituted pyridines that can be complementary to other methods.
From Acyclic Precursors: Various condensation reactions using simple acyclic precursors can yield substituted pyridines. For instance, the reaction of acetaldehyde (B116499) and ammonia over a catalyst can produce alkyl-substituted pyridines like 5-ethyl-2-methylpyridine. wikipedia.org While not directly yielding the methoxy group, these methods can provide an alkylated pyridine core that can be further functionalized.
Introduction of the Methoxy Group via Nucleophilic Aromatic Substitution
A more direct and commonly employed strategy is the introduction of the methoxy group onto a pre-existing pyridine ring through nucleophilic aromatic substitution (SNAr). Pyridine rings with a leaving group, such as a halogen, at the 2- or 4-position are particularly susceptible to this type of reaction. youtube.com This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com
A highly efficient synthesis of the key intermediate, 5-bromo-2-methoxypyridine (B44785), utilizes this principle. The reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) in methanol (B129727) proceeds to give the desired product in high yield. chemicalbook.comchemicalbook.com The methoxide ion preferentially displaces the bromine atom at the more activated 2-position.
Table 1: Synthesis of 5-Bromo-2-methoxypyridine via SNAr
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2,5-Dibromopyridine | Sodium Hydroxide (B78521) | Methanol | Reflux, 5 hours | 98% | chemicalbook.com |
Microwave-assisted SNAr reactions have also been shown to be highly effective for the synthesis of substituted pyridines, often reducing reaction times and improving yields. tandfonline.comtandfonline.com For example, the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol (B145695) under microwave heating gives 2-ethoxy-5-bromopyridine in approximately 90% yield, demonstrating the utility of this method for introducing alkoxy groups. tandfonline.com
Approaches for Introducing the 2-Bromoethyl Side Chain
Once the 2-methoxypyridine core is established, the final stage involves the introduction and functionalization of the two-carbon side chain at the 5-position.
Bromination of Alkyl Chains on Pyridine Systems
If a precursor such as 5-ethyl-2-methoxypyridine (B13026372) is synthesized, the 2-bromoethyl side chain can be formed through side-chain halogenation. The carbon atom adjacent to the pyridine ring is analogous to a benzylic position, making its C-H bonds weaker and more susceptible to radical substitution. orgoreview.com
The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light, is a standard method for this type of transformation. orgoreview.comlibretexts.org This reaction allows for the selective bromination of the alkyl side chain without affecting the aromatic pyridine ring.
Table 2: Representative Conditions for Side-Chain Bromination
| Substrate Type | Reagent | Initiator | Solvent | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Alkylbenzene | N-Bromosuccinimide (NBS) | Peroxide or Light | CCl4 | Benzylic Bromination | orgoreview.comlibretexts.org |
Chain Elongation Reactions Preceding Bromination
An alternative and often more controlled approach is to first build a two-carbon side chain with a different functional group, which is then converted to the bromide.
Grignard Reaction: A Grignard reagent can be prepared from an intermediate like 5-bromo-2-methoxypyridine. Subsequent reaction with ethylene (B1197577) oxide provides a 2-hydroxyethyl side chain. doubtnut.comyoutube.com This alcohol can then be readily converted to the desired bromide using standard reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). A patent describes the formation of a Grignard reagent from 2,5-dibromopyridine, which is then reacted with DMF to form an aldehyde. google.com
Wittig Reaction: This reaction provides a powerful method for forming carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com Starting with 2-methoxy-5-pyridinecarboxaldehyde, a Wittig reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 5-vinyl-2-methoxypyridine. Subsequent hydrobromination of the vinyl group, typically with HBr, would then furnish the target this compound. Anti-Markovnikov addition of HBr can be achieved under radical conditions if the alternative regioisomer is desired.
Cross-Coupling Reactions: Modern cross-coupling methods can also be employed. For example, a Suzuki or Stille coupling reaction between 5-bromo-2-methoxypyridine and a vinyl-organometallic reagent (e.g., vinylboronic acid or vinyltributyltin) can form 5-vinyl-2-methoxypyridine. nih.gov This intermediate can then be hydrobrominated as described above.
These varied strategies, from building the heterocyclic core to the final functionalization of the side chain, highlight the toolkit available to synthetic chemists for the targeted preparation of this compound.
Controlled Radical Bromination Techniques
The introduction of a bromine atom onto the terminal carbon of the ethyl side chain of a 5-ethyl-2-methoxypyridine precursor presents a significant regioselectivity challenge. Standard radical bromination reactions, for instance using N-Bromosuccinimide (NBS) with a radical initiator, would preferentially occur at the benzylic position (the carbon atom directly attached to the pyridine ring) due to the resonance stabilization of the resulting benzylic radical. This would overwhelmingly yield the undesired isomer, 5-(1-bromoethyl)-2-methoxypyridine.
Therefore, achieving the desired this compound structure necessitates indirect or "controlled" radical approaches. One of the most viable strategies involves a two-step process starting from a different precursor:
Precursor Synthesis: Generation of 5-vinyl-2-methoxypyridine.
Radical Hydrobromination: An anti-Markovnikov addition of hydrogen bromide (HBr) across the vinyl double bond. This reaction proceeds via a radical mechanism, typically initiated by peroxides or UV light, which ensures the bromine atom adds to the terminal carbon, yielding the target compound.
This method circumvents the regioselectivity issue of direct bromination on the ethyl group and represents a controlled application of radical chemistry to achieve a specific isomer.
Below is a comparison of potential bromination strategies for precursors related to this compound, highlighting the importance of substrate control for achieving the desired product.
| Precursor | Reagent/Condition | Expected Major Product | Mechanism Type |
|---|---|---|---|
| 5-Ethyl-2-methoxypyridine | NBS, Peroxide/UV Light | 5-(1-Bromoethyl)-2-methoxypyridine | Radical (Benzylic) |
| 5-Vinyl-2-methoxypyridine | HBr, Peroxide/UV Light | This compound | Radical (Anti-Markovnikov) |
| 2-Methoxy-5-(2-hydroxyethyl)pyridine | PBr₃ or SOBr₂ | This compound | Nucleophilic Substitution |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For instance, in the synthesis of a related compound, 5-bromo-2-methoxypyridine from 2,5-dibromopyridine, a high yield of 98% was achieved by refluxing in methanol with solid sodium hydroxide for 5 hours. chemicalbook.com This demonstrates how the careful selection of a nucleophile (methoxide), solvent (methanol), and temperature can drive a reaction to completion with high efficiency. Similarly, bromination of other pyridine derivatives has been shown to be high-yielding (75-100%) when using bromine in a solution of hydrobromic acid and acetic acid at room temperature. nih.gov
The table below outlines key parameters and their impact on the synthesis of pyridine derivatives, illustrating common optimization strategies applicable to the synthesis of this compound.
| Parameter | Effect on Reaction | Optimization Goal |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Identify the lowest possible temperature that provides a reasonable reaction rate to improve selectivity. |
| Solvent | Influences solubility of reactants and can participate in the reaction or stabilize intermediates. | Select a solvent that maximizes the reaction rate and yield while minimizing byproducts and facilitating product purification. |
| Catalyst | Can increase reaction rate and control selectivity (e.g., phase-transfer catalysts, metal catalysts). | Use the minimum effective amount of a catalyst to achieve high conversion and turnover, ensuring easy removal from the final product. |
| Molar Ratio | The ratio of reactants can determine the extent of reaction and minimize unreacted starting materials. | Use a slight excess of a less expensive or easily removable reagent to drive the reaction to completion. |
| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation. | Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal time to quench the reaction. |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into pharmaceutical and specialty chemical synthesis is essential for reducing environmental impact and improving process safety and efficiency. mdpi.com The synthesis of this compound can be made more sustainable by adopting several green methodologies. rasayanjournal.co.innih.gov
Key principles include the use of less hazardous solvents, catalytic instead of stoichiometric reagents, energy-efficient reaction conditions, and designing processes that maximize atom economy. rsc.org For example, traditional solvents like dichloromethane, which may be used in workup steps, could be replaced with greener alternatives. chemicalbook.com Furthermore, exploring catalytic routes can reduce waste associated with stoichiometric reagents.
Microwave-assisted synthesis is a prominent green technique that can dramatically shorten reaction times, often leading to cleaner reactions and higher yields. rasayanjournal.co.in Another approach is the use of solvent-free reaction conditions, such as ball milling, which involves mechanical energy to initiate reactions, thereby eliminating solvent waste entirely. rasayanjournal.co.in Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are also a cornerstone of green synthesis due to their high atom economy and operational simplicity. rsc.org
The following table summarizes how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Use of Catalysis | Employing recyclable catalysts for steps like precursor formation or functional group interconversion. | Reduces waste from stoichiometric reagents and allows for milder reaction conditions. |
| Safer Solvents/Solvent-Free Conditions | Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or ionic liquids; or using ball milling. rasayanjournal.co.in | Reduces environmental impact, improves worker safety, and simplifies purification. |
| Energy Efficiency | Utilizing microwave-assisted heating or ultrasound to accelerate reactions. rasayanjournal.co.in | Significantly reduces reaction times from hours to minutes, lowering energy consumption. |
| Atom Economy | Designing synthetic routes like multicomponent reactions (MCRs) to build the pyridine core or add functionality. rsc.org | Maximizes the incorporation of starting material atoms into the final product, minimizing waste. |
| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the pyridine ring or side chains. | Reduces reliance on petrochemicals and contributes to a more sustainable chemical industry. |
Mechanistic Investigations and Reactivity Profiles of 5 2 Bromoethyl 2 Methoxypyridine
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The bromoethyl group of 5-(2-bromoethyl)-2-methoxypyridine is the primary site for nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules.
Reactions with Various Nucleophiles (e.g., N-, O-, S-, C-based)
The carbon atom attached to the bromine in the ethyl chain is electrophilic and readily attacked by a variety of nucleophiles. These reactions are fundamental to constructing new carbon-heteroatom and carbon-carbon bonds.
N-based Nucleophiles: Amines, amides, and other nitrogen-containing compounds can displace the bromide to form new C-N bonds. For instance, reactions with primary or secondary amines lead to the corresponding N-substituted aminoethylpyridines.
O-based Nucleophiles: Alkoxides and phenoxides react to yield ethers, while carboxylates can form esters. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.
S-based Nucleophiles: Thiolates are effective nucleophiles for creating thioethers. These sulfur-containing products can be valuable intermediates in pharmaceutical and materials science applications.
C-based Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can also displace the bromide, leading to chain extension and the formation of new C-C bonds.
Nucleophilic aromatic substitutions are also a significant class of reactions, often occurring on pyridine (B92270) and related heterocyclic rings. nih.gov
Kinetic and Thermodynamic Aspects of Substitution Pathways
Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 and SN2 pathways. For primary alkyl halides like this compound, the SN2 mechanism is generally favored. This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
Recent studies and computational analyses have provided evidence that some nucleophilic aromatic substitution (SNAr) reactions, traditionally thought to be stepwise, may in fact proceed through concerted mechanisms. nih.gov The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles is influenced by the anchimeric assistance of the selenium atom, leading to the formation of a seleniranium cation intermediate. mdpi.com
Role of Leaving Group Chemistry in Reaction Efficiency
The efficiency of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart. Bromine is a good leaving group because the bromide ion (Br-) is a stable, weak base. The strength of the carbon-halogen bond decreases down the group in the periodic table (C-F > C-Cl > C-Br > C-I). The C-Br bond is weaker and longer than the C-Cl bond, making it more susceptible to cleavage during the substitution reaction. illinois.edu This trend explains why aryl bromides are common starting materials for these types of reactions. illinois.edu
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Atom
The bromine atom on the pyridine ring of this compound can participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. illinois.eduyoutube.com This reaction is widely used to create biaryl or heteroaryl structures. illinois.edu In the context of this compound, the bromine atom on the pyridine ring can be coupled with a variety of aryl or heteroaryl boronic acids. worktribe.com
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. youtube.com
Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com
The choice of catalyst, base, and solvent can significantly impact the reaction's yield and selectivity. youtube.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 5-Bromo-2-methoxypyridine (B44785) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Methoxy-5-phenylpyridine |
| 5-Bromo-2-methoxypyridine | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 2-Methoxy-5-(2-thienyl)pyridine |
| 5-Bromo-2-methoxypyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 4,6-bis(2-methoxy-5-pyridyl) pyrimidine (B1678525) worktribe.com |
This table is illustrative and specific reaction conditions may vary.
Sonogashira and Negishi Coupling Reactions
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The reaction is typically carried out under mild conditions, often at room temperature with an amine base that can also serve as the solvent. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.orgorgsyn.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. orgsyn.orgorgsyn.org The reactivity of the halide in Negishi coupling generally follows the trend I > Br > Cl. orgsyn.org
Table 2: Comparison of Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, commercially available reagents, environmentally safer byproducts. youtube.com |
| Sonogashira | Terminal Alkyne | Palladium/Copper | Forms C(sp²)-C(sp) bonds, mild conditions. wikipedia.org |
| Negishi | Organozinc | Palladium or Nickel | High functional group tolerance, high yields. orgsyn.orgorgsyn.org |
Catalyst Design and Ligand Effects in Coupling Strategies
The bromoethyl group and the bromine atom on the pyridine ring (in related structures) of this compound are amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The efficiency and selectivity of these reactions are highly dependent on the choice of the palladium catalyst and the associated ligands.
The design of catalysts for the Suzuki-Miyaura coupling of pyridine derivatives often revolves around the use of electron-rich and sterically bulky phosphine (B1218219) ligands. These ligands facilitate the oxidative addition of the palladium(0) species to the aryl halide and promote the subsequent reductive elimination step, leading to the desired biaryl product.
In the context of substrates similar to this compound, the choice of ligand can significantly impact the reaction outcome. For instance, in the coupling of various aryl halides, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. The steric bulk and electron-donating properties of such ligands are crucial for stabilizing the palladium center and promoting the catalytic cycle.
The following table summarizes representative catalyst systems and their effects on the Suzuki-Miyaura coupling of related bromopyridine derivatives, providing insights into potential strategies for the functionalization of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High yields for coupling with various boronic acids. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | Effective for sterically hindered substrates. |
| [Pd(IPr)(μ-Cl)Cl]₂ | - | K₂CO₃ | THF/H₂O | 70 | N-heterocyclic carbene (NHC) ligand shows good activity. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | A classic catalyst, often effective for less demanding substrates. |
This table is a representation of typical conditions and outcomes for Suzuki-Miyaura reactions of bromopyridine derivatives and is intended to be illustrative for the potential reactivity of this compound.
Reactivity of the Pyridine Nucleus of this compound
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The substituents, a methoxy (B1213986) group at the 2-position and a bromoethyl group at the 5-position, further modulate this reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com When EAS does occur, it typically proceeds at the meta-position (C3 and C5) relative to the nitrogen.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgencyclopedia.pub The methoxy group at the C2 position of this compound is a well-established directing group for ortho-lithiation. harvard.eduorganic-chemistry.org
Treatment of 2-methoxypyridine (B126380) derivatives with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), leads to the selective deprotonation of the C3 position. harvard.eduyoutube.com The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position. This method offers a predictable and efficient way to synthesize 2,3,5-trisubstituted pyridine derivatives from this compound.
Potential for Remote Functionalization
Remote functionalization of pyridines, targeting positions that are not easily accessible through classical substitution patterns, is a growing area of research. nih.gov While direct application to this compound is not extensively documented, general strategies for remote C-H functionalization of pyridines could be conceptually applied.
One such approach involves the use of radical-based methodologies. For instance, the generation of a radical at a specific position, which can then undergo intramolecular hydrogen atom transfer (HAT) to activate a remote C-H bond, has been demonstrated for the functionalization of unactivated C-H bonds in various systems. Such strategies could potentially enable the functionalization of the C4 or C6 positions of the pyridine ring in this compound, overriding the intrinsic directing effects of the existing substituents.
Intramolecular Cyclization and Rearrangement Pathways
The presence of the bromoethyl side chain at the C5 position of the pyridine ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of indolizine (B1195054) derivatives.
The reaction of this compound can lead to the formation of a pyridinium (B92312) salt, which upon treatment with a base, can generate a pyridinium ylide. This ylide is a 1,3-dipole that can undergo intramolecular cyclization. More directly, intramolecular quaternization of the pyridine nitrogen by the bromoethyl side chain can lead to a bicyclic pyridinium salt. Subsequent elimination or rearrangement reactions can then lead to the formation of indolizine or related heterocyclic structures. The synthesis of indolizines from 2-bromoethylpyridine derivatives is a well-established route, often proceeding through the formation of a pyridinium intermediate followed by an intramolecular cyclization cascade. nih.govnih.govresearchgate.net
The following table outlines a plausible reaction pathway for the intramolecular cyclization of this compound to form an indolizine derivative.
| Step | Reaction | Intermediate/Product |
| 1 | Intramolecular Quaternization | Formation of a bicyclic pyridinium bromide salt. |
| 2 | Base-mediated Elimination | Generation of a dihydropyridine (B1217469) intermediate. |
| 3 | Aromatization | Formation of the 7-methoxyindolizine (B575445) derivative. |
This table describes a potential synthetic route and is for illustrative purposes.
Strategic Utilization of 5 2 Bromoethyl 2 Methoxypyridine As a Key Synthetic Building Block
Assembly of Complex Pyridine-Containing Architectures
The pyridine (B92270) nucleus is a core component of numerous pharmaceuticals, natural products, and functional materials. The ability to construct complex architectures around this scaffold is a central goal in synthetic chemistry. 5-(2-Bromoethyl)-2-methoxypyridine serves as an ideal starting point for such endeavors due to the dual reactivity offered by its functional groups.
Polycyclic and fused heterocyclic systems are of significant interest due to their diverse biological activities and applications in materials science. The bromoethyl group in this compound is a potent alkylating agent, enabling a variety of cyclization strategies to form fused ring systems.
One key strategy involves intramolecular cyclization. By introducing a suitable nucleophile elsewhere on a molecule containing the this compound moiety, a ring-closing reaction can be initiated. For example, a nucleophilic nitrogen or sulfur atom can attack the electrophilic carbon of the bromoethyl group, leading to the formation of a new five- or six-membered ring fused to the pyridine core. This approach is fundamental in building complex scaffolds like indolizines or other nitrogen-containing polycycles. rsc.orgmdpi.com
Furthermore, intermolecular reactions can be employed in a stepwise fashion to build these architectures. The compound can first react with a multifunctional molecule, followed by a subsequent cyclization event. For instance, reaction with 2-aminopyridine (B139424) derivatives could lead to intermediates that, upon cyclization, form fused imidazo[1,2-a]pyridine (B132010) systems. bhu.ac.in The development of synthetic methods targeting such ring-fused 2-pyridones for applications in chemical biology highlights the importance of versatile precursors in generating novel heterocyclic cores. diva-portal.org
Bipyridine and terpyridine ligands are cornerstones of coordination chemistry and are integral to the development of catalysts, sensors, and photoluminescent materials. While the bromoethyl group is key for many applications, the underlying 2-methoxypyridine (B126380) structure can be leveraged to build these multi-ring systems. The synthetic chemistry often begins with a related precursor, 5-bromo-2-methoxypyridine (B44785), which undergoes metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to connect multiple pyridine rings.
By applying this logic, this compound can be envisioned as a substrate for similar cross-coupling reactions, likely at the C5 position if the bromine were still present, or through C-H activation. A more direct synthetic route would involve creating the bipyridine or terpyridine first and then introducing the 2-bromoethyl group. However, using this compound directly in a conceptual synthetic plan would yield a bipyridine or terpyridine scaffold pre-functionalized with a reactive bromoethyl handle. This handle is then available for subsequent reactions, such as linking the ligand to a polymer, a surface, or another molecular entity to create more complex functional systems. mdpi.com
| Precursor | Coupling Partner | Potential Product Type | Significance |
| This compound (via C-H activation) | 2-Pyridylboronic ester | Functionalized Bipyridine | Reactive handle for further synthesis |
| This compound (via C-H activation) | 2,6-Dibromopyridine | Functionalized Terpyridine | Precursor for metal complexes and materials |
Precursor for the Synthesis of Nitrogen-Containing Macrocycles
Nitrogen-containing macrocycles are a critical class of molecules with applications ranging from host-guest chemistry to catalysis and therapeutics. mdpi.comnih.gov The synthesis of these large rings often relies on the reaction between di-nucleophiles (like diamines) and di-electrophiles (like dihalides) under high-dilution conditions to favor intramolecular cyclization over polymerization.
The 2-bromoethyl group makes this compound a suitable component for macrocycle synthesis. It can act as a mono-electrophilic arm that, when attached to a larger scaffold, participates in a final ring-closing step. Alternatively, and more powerfully, it can be used to construct a larger di-electrophilic precursor. For example, two molecules of this compound could be linked through their pyridine nitrogens by a bridging alkyl chain, creating a di-bromo species ready for cyclization with a diamine.
A common strategy involves the [2+2] cyclization of a bis(bromomethyl)pyridine with a tetra-aza compound to form pyridinophanes. nih.gov By analogy, a precursor derived from this compound could react with a long-chain diamine to form a large N-heterocyclic macrocycle incorporating the methoxypyridine unit, which imparts specific electronic and solubility properties to the final structure. rsc.orgmdpi.com
Application in the Construction of Bridged Pyridine Derivatives
Bridged pyridine derivatives, such as pyridinophanes, are macrocyclic compounds where a pyridine ring is spanned by one or more bridges. These structures have unique conformational properties and are used to study aromaticity, as well as to create selective metal ion chelators.
The synthesis of these structures typically involves the reaction of a pyridine derivative bearing two reactive electrophilic sites with a complementary di-nucleophile. For instance, 2,6-bis(bromomethyl)pyridine (B1268884) is a common starting material that reacts with diamines to form 12-membered tetra-aza macrocyclic pyridinophanes. nih.gov
Following this synthetic logic, this compound can be used to build up arms on a central core, which then form bridges. For example, a central diamine core could be di-alkylated with this compound. The resulting molecule, now containing two methoxypyridine units, could undergo further reactions, such as quaternization of the pyridine nitrogens by another di-bromoalkane, to form a complex, cage-like bridged structure. The bromoethyl group provides the essential reactive handle to form the C-N bonds that constitute the bridge.
Role in Divergent Synthetic Pathways for Chemical Library Generation
Divergent synthesis is a powerful strategy for generating chemical libraries for drug discovery and materials science. rsc.org This approach starts from a common substrate that possesses multiple reactive sites, allowing for the rapid creation of a diverse array of analogues through different reaction pathways. This compound is an excellent scaffold for such synthetic strategies.
The primary point of diversification is the bromoethyl group. As a reactive electrophile, it can be subjected to nucleophilic substitution with a vast library of nucleophiles. This allows for the straightforward synthesis of numerous derivatives from a single starting material. The inherent reactivity of the pyridine ring offers secondary sites for functionalization, further expanding the diversity of the resulting library. nih.govresearchgate.net
| Reaction Type | Nucleophile Library | Resulting Functional Group | Potential Application Area |
| N-Alkylation | Primary & Secondary Amines | Substituted Aminoethyl | Medicinal Chemistry |
| O-Alkylation | Alcohols, Phenols | Ether Linkage | Material Science |
| S-Alkylation | Thiols, Thiophenols | Thioether Linkage | Agrochemicals |
| C-Alkylation | Malonates, Cyanides | C-C Bond Formation | Complex Molecule Synthesis |
This divergent approach enables the efficient exploration of the chemical space around the methoxypyridine core, facilitating the identification of molecules with desired biological or physical properties.
Development of Novel Scaffolds for Material Science Applications
The development of new functional materials for electronics, optics, and sensing relies on the design of molecular scaffolds with specific properties. Pyridine-based structures, particularly bipyridines and terpyridines, are widely used due to their exceptional ability to coordinate with metal ions, forming stable complexes with useful photophysical and electrochemical characteristics. mdpi.com
This compound is a strategic building block for creating such materials. When incorporated into a ligand scaffold, the bromoethyl group serves as a reactive tether. This "handle" can be used to covalently attach the final metal complex to a variety of substrates:
Polymers: Grafting the complex onto a polymer backbone can create processable, film-forming materials for use in organic light-emitting diodes (OLEDs) or sensors.
Surfaces: The bromoethyl group can react with functional groups on surfaces like silica, gold, or electrodes, allowing for the immobilization of the metal complex. This is crucial for developing heterogeneous catalysts or chemical sensors.
Biomolecules: It can be used to conjugate the metal complex to proteins or DNA for bio-imaging or therapeutic applications.
The methoxy (B1213986) group also plays a role by fine-tuning the electronic properties of the pyridine ring, which in turn influences the characteristics (e.g., emission color, redox potential) of the resulting metal complex.
Advanced Analytical and Spectroscopic Methodologies in Research on 5 2 Bromoethyl 2 Methoxypyridine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress Monitoring and Structural Elucidation in Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the in-situ analysis of chemical reactions and the definitive structural elucidation of molecules in solution. acs.org Its non-destructive nature allows for the real-time monitoring of reaction kinetics, providing a wealth of data from a single experiment. youtube.com
In the synthesis of 5-(2-bromoethyl)-2-methoxypyridine, for instance, starting from a precursor like 2-methoxy-5-vinylpyridine, ¹H NMR can be used to track the disappearance of the vinyl protons and the concurrent appearance of the signals corresponding to the bromoethyl group. By integrating the respective signals over time, a kinetic profile of the reaction can be constructed. Modern benchtop NMR spectrometers, which can be placed directly in a fume hood, have made such on-line reaction monitoring increasingly accessible. mdpi.com This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize byproduct formation. acs.orgresearchgate.net
For structural elucidation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is employed. aip.org These techniques allow for the unambiguous assignment of all proton and carbon signals in the molecule, even within complex reaction mixtures. cdnsciencepub.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the two methylene (B1212753) groups of the bromoethyl side chain. The coupling patterns between the adjacent methylene groups would confirm the ethyl chain structure, while correlations in a COSY spectrum would definitively link them. An HMBC experiment would show long-range couplings between the protons of the ethyl group and the C5 carbon of the pyridine ring, confirming the point of attachment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.70 | d | J ≈ 8.5 | ~111.5 |
| H4 | ~7.55 | dd | J ≈ 8.5, 2.5 | ~139.0 |
| H6 | ~8.10 | d | J ≈ 2.5 | ~147.0 |
| OCH₃ | ~3.90 | s | - | ~53.5 |
| CH₂-Br | ~3.60 | t | J ≈ 7.0 | ~32.0 |
| Ar-CH₂ | ~3.20 | t | J ≈ 7.0 | ~38.0 |
| C2 | - | - | - | ~163.0 |
| C5 | - | - | - | ~128.0 |
This table presents expected NMR data based on known values for substituted pyridines and bromoalkanes. Actual values may vary.
Mass Spectrometry Techniques for Mechanistic Studies and Impurity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. researchgate.net It is an indispensable tool for elucidating reaction mechanisms and for the identification and quantification of impurities in synthetic products. nih.govmt.com
Mechanistic studies often employ MS to detect transient intermediates or to track the incorporation of isotopic labels. For example, in a Grignard reaction to form a derivative of this compound, MS could be used to identify key intermediates in the reaction pathway. nih.govresearchgate.net The high sensitivity of MS allows for the detection of species that may be present in very low concentrations and have short lifetimes.
Impurity profiling is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, where even trace impurities can have significant consequences. ijpsonline.comajprd.com MS, especially when coupled with a chromatographic separation technique like GC or HPLC, is a powerful method for detecting and identifying byproducts of a reaction. nih.gov In the synthesis of this compound, potential impurities could arise from incomplete reaction, over-reaction, or side reactions. For example, the starting material could remain, or a di-substituted product could be formed. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). youtube.com Fragmentation analysis can further confirm the structure, with expected cleavages at the C-Br bond and the bond between the ethyl group and the pyridine ring. youtube.com
Table 2: Potential Impurities in the Synthesis of this compound and their Expected Molecular Ion (M⁺) m/z
| Impurity Name | Structure | Expected [M]⁺ m/z (for ⁷⁹Br) | Expected [M+2]⁺ m/z (for ⁸¹Br) |
| 2-Methoxy-5-vinylpyridine (Starting material) | C₈H₉NO | 135.07 | - |
| 5-(2-Hydroxyethyl)-2-methoxypyridine | C₈H₁₁NO₂ | 153.08 | - |
| 2,5-bis(2-bromoethyl)pyridine | C₉H₁₁Br₂N | 290.93 | 292.93 |
This table illustrates potential impurities and their corresponding mass-to-charge ratios.
Chromatographic Separations (GC-MS, HPLC) for Isolation and Purity Assessment in Synthetic Campaigns
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For a compound like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the final product and for isolating it from unreacted starting materials and byproducts. nih.gov
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. cdc.gov A sample of this compound would be vaporized and passed through a capillary column, where it would be separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. researchgate.net This technique provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, allowing for confident identification and quantification of impurities. mdpi.com
HPLC is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally sensitive. ptfarm.pl In a typical reverse-phase HPLC setup, a solution of the crude product would be pumped through a column packed with a nonpolar stationary phase. A polar mobile phase would be used to elute the components, with more polar compounds eluting first. A UV detector is often used to monitor the column effluent, as the pyridine ring in this compound is a strong chromophore. By comparing the peak area of the main product to the total area of all peaks, a quantitative assessment of purity can be obtained.
Table 3: Illustrative HPLC Purity Assessment of a Synthetic Batch of this compound
| Peak Number | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 1.2 | Solvent Front/Polar Impurities |
| 2 | 4.8 | 2.5 | 2-Methoxy-5-vinylpyridine |
| 3 | 7.2 | 95.8 | This compound |
| 4 | 9.1 | 0.5 | Unknown Impurity |
This table provides a hypothetical HPLC chromatogram summary for a purity analysis.
X-ray Crystallography for Conformation and Stereochemical Assignment of Derivatives
For instance, if this compound is used to synthesize a more complex molecule, for example, by reacting it with a secondary amine to form a tertiary amine derivative, and if this derivative is a crystalline solid, its structure can be determined by X-ray crystallography. This would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. If the derivative contains stereocenters, X-ray crystallography can determine the relative and absolute stereochemistry, which is crucial for applications in medicinal chemistry. nih.govscilit.com The crystallographic data not only validates the synthetic route but also provides a detailed structural model that can be used for computational studies and for understanding structure-activity relationships. mdpi.comsoton.ac.uk
Table 4: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₁₉N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.1 |
| Z | 4 |
| R-factor | 0.045 |
This table presents plausible single-crystal X-ray diffraction data for a hypothetical solid derivative.
Computational and Theoretical Studies on 5 2 Bromoethyl 2 Methoxypyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for probing the electronic characteristics of 5-(2-Bromoethyl)-2-methoxypyridine. DFT methods provide a balance between computational cost and accuracy, making them ideal for calculating a range of molecular properties.
These calculations typically involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, various electronic properties and reactivity descriptors can be derived. Key insights from these calculations include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted pyridine (B92270) ring, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Br bond, indicating a site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), susceptible to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the oxygen of the methoxy (B1213986) group are expected to be regions of negative potential. A region of positive potential is anticipated around the hydrogen atoms and, significantly, along the C-Br bond, highlighting its electrophilic character.
Below is a table of hypothetical reactivity descriptors for this compound, as would be derived from a DFT calculation.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.65 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations describe the static, lowest-energy state of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) at a given temperature.
For this compound, a key area of interest is the conformational flexibility of the 2-bromoethyl side chain. The rotation around the C-C single bonds determines the spatial orientation of the bromine atom relative to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.
This analysis is crucial for understanding how the molecule's shape influences its reactivity and its ability to bind to other molecules or surfaces. For instance, certain conformations may be required for a specific reaction to occur, and MD can reveal the probability of the molecule adopting that active conformation.
Furthermore, MD simulations can model intermolecular interactions. By simulating multiple molecules of this compound, one can study how they pack in a condensed phase and identify the dominant non-covalent interactions (e.g., dipole-dipole, van der Waals) that govern their aggregation.
Prediction of Reaction Pathways and Transition States for Synthetic Transformations
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this involves modeling its transformation into other valuable compounds. The bromoethyl group is a versatile functional handle, susceptible to nucleophilic substitution (SN2) reactions.
Computational methods can be used to map the entire potential energy surface of a proposed reaction. This involves:
Locating Reactants and Products: The geometries and energies of the starting material (this compound and a nucleophile) and the final product are calculated.
Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. Computational algorithms can search for this saddle point on the potential energy surface.
Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate. A lower activation energy implies a faster reaction.
For example, in the reaction of this compound with a nucleophile like ammonia (B1221849), computational studies could confirm a backside attack mechanism on the carbon atom attached to the bromine, proceeding through a pentavalent transition state. The calculated activation energy would provide a quantitative estimate of the reaction's feasibility under different conditions.
| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) | Interpretation |
| Reactants Complex | Relative Energy | 0.0 | Reference energy level |
| Transition State (TS) | Activation Energy (Ea) | +22.5 | Energy barrier for the reaction |
| Products Complex | Reaction Energy (ΔE) | -15.0 | The reaction is exothermic |
Structure-Reactivity Relationship Analysis for Directed Synthesis
By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, a structure-reactivity relationship (SRR) can be established. This analysis is invaluable for directed synthesis, where the goal is to design new molecules with enhanced or specific properties.
For instance, one could computationally investigate how substituting the pyridine ring with different electron-donating or electron-withdrawing groups affects the reactivity of the bromoethyl side chain. An electron-withdrawing group would likely make the carbon attached to the bromine more electrophilic, potentially increasing the rate of nucleophilic substitution. Conversely, an electron-donating group might decrease this reactivity.
These computational screenings can generate a dataset that correlates structural features with reactivity parameters (e.g., activation energies, reaction rates). This knowledge allows chemists to rationally select or design derivatives of this compound that are optimized for a specific synthetic outcome, saving significant time and resources compared to a purely experimental trial-and-error approach.
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of pyridine-based molecules are increasingly benefiting from the adoption of flow chemistry and automation. spirochem.com Continuous-flow systems, where reactants are pumped through a network of tubes and reactors, offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, scalability, and efficiency. spirochem.com This technology is particularly advantageous for reactions that are difficult to control in traditional batch processes. spirochem.com
The application of flow chemistry to the synthesis of pyridine (B92270) derivatives has demonstrated significant improvements in yield and process efficiency. For instance, researchers at Virginia Commonwealth University developed a method using flow reactors that transformed a five-step batch process for a pyridine-based pharmaceutical into a single, continuous step. vcu.edu This innovation not only streamlined the manufacturing process but also dramatically increased the chemical yield and reduced projected production costs. vcu.edu
Table 1: Comparison of Batch vs. Flow Synthesis for a Pyridine Derivative A case study illustrating the potential advantages of applying flow chemistry to the synthesis of complex pyridine-based molecules.
| Parameter | Conventional Batch Process | Continuous Flow Process |
|---|---|---|
| Number of Steps | 5 | 1 |
| Overall Yield | 58% | 92% |
| Cost Reduction | - | Projected 75% |
| Process Type | Discontinuous | Continuous, Automated |
Data sourced from a VCU study on efficient pyridine manufacturing. vcu.edu
Given its structure, 5-(2-bromoethyl)-2-methoxypyridine is an ideal candidate for integration into such automated platforms. The reactive bromoethyl handle can be subjected to a variety of nucleophilic substitution reactions in a flow setup, allowing for the rapid generation of a library of derivatives. This approach, often termed "route scouting," enables chemists to quickly explore diverse chemical space and optimize reaction conditions with minimal material waste, accelerating the discovery of new functional molecules. spirochem.com
Exploration of Novel Catalytic Systems for Derivatization
The functional groups of this compound, particularly the bromine atom on the ethyl side-chain and the C-H bonds on the pyridine ring, are prime targets for modern catalytic transformations. The future of its derivatization lies in moving beyond classical methods towards more efficient and selective catalytic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. Research on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) has shown that the bromine atom on the pyridine ring can be efficiently coupled with a wide range of arylboronic acids to produce novel, complex pyridine derivatives in moderate to good yields. mdpi.com These reactions are typically robust and tolerate various functional groups. mdpi.com Similar high-yield couplings have been demonstrated for other bromo-heterocycles, underscoring the potential for applying these methods to the bromoethyl moiety of the target compound. researchgate.netresearchgate.netnih.gov
Table 2: Selected Results from Suzuki Cross-Coupling of a Bromopyridine Derivative Illustrates the versatility of palladium catalysis in derivatizing brominated pyridines with various arylboronic acids.
| Entry | Arylboronic Acid | Product Yield |
|---|---|---|
| 1 | Phenylboronic acid | 75% |
| 2 | 4-Methylphenylboronic acid | 78% |
| 3 | 4-Methoxyphenylboronic acid | 80% |
| 4 | 4-Chlorophenylboronic acid | 72% |
| 5 | 2-Naphthylboronic acid | 68% |
Adapted from research on the synthesis of novel pyridine derivatives. mdpi.com
An even more advanced frontier is the direct C-H activation of the pyridine ring. This strategy avoids the need for pre-functionalized starting materials (like organohalides) and allows for the direct conversion of C-H bonds into new C-C or C-N bonds. Research has explored the C-H activation of related molecules like 2-phenylpyridine (B120327) using catalysts based on palladium, ruthenium, and copper. nih.gov Furthermore, highly sophisticated iridium-based pincer complexes have been shown to mediate the C-H activation of pyridines through novel boryl-directed mechanisms, representing a cutting-edge approach to functionalization. chemrxiv.org Applying such catalytic systems to this compound could unlock unprecedented pathways to novel molecular architectures.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The pyridine moiety is a highly valuable component in this field due to the directional hydrogen bonding and metal-coordinating capabilities of its nitrogen atom. rsc.orgacs.org this compound possesses two key features for supramolecular design: the pyridine nitrogen for programmed assembly and the bromoethyl group, which can be readily converted into other functional groups to introduce additional interactions.
Recent studies have shown that pyridine-containing molecules can be engineered to self-assemble into remarkable, functional materials. For example, pyridine-2,6-diimine-linked macrocycles have been shown to cooperatively assemble into mechanically robust, high-aspect-ratio nanotubes under mild acidic conditions. nih.govchemrxiv.orgresearchgate.net These organic nanotubes exhibit impressive mechanical properties, with Young's moduli exceeding those of many synthetic polymers. chemrxiv.org
Table 3: Properties of Self-Assembled Pyridine-Based Nanotubes
| Property | Description | Reference |
|---|---|---|
| Assembly Trigger | Low concentration of acid (< 1 equivalent) | nih.govchemrxiv.org |
| Structure | High-aspect ratio (>10³) nanotubes | nih.govresearchgate.net |
| Mechanical Strength | Young's Modulus of ~1.33-1.48 GPa | nih.govchemrxiv.org |
| Formation Mechanism | Cooperative self-assembly | nih.govchemrxiv.org |
Furthermore, by attaching pyridine units to fluorescent molecules, researchers have created materials that exhibit reversible, multi-stimuli-responsive fluorescence, which can be used to fabricate rewritable fluorescent platforms on surfaces like paper. rsc.org The ability to control the assembly and properties of pyridine-based molecules through external stimuli opens up applications in sensors, smart materials, and molecular electronics. rsc.orgacs.org The structure of this compound makes it a promising precursor for creating new macrocycles and polymers that could participate in these types of advanced self-assembly processes. nih.gov
Interdisciplinary Research Opportunities with Adjacent Chemical Disciplines
The unique combination of functional groups in this compound and its derivatives creates significant opportunities for research at the interface of organic chemistry, medicinal chemistry, and materials science.
In medicinal chemistry , the pyridine scaffold is a well-established "privileged structure," appearing in a significant percentage of FDA-approved nitrogen-containing drugs. nih.gov The 2-methoxypyridine (B126380) substructure, in particular, is found in molecules developed as gamma-secretase modulators for potential Alzheimer's disease therapies and as ligands for nicotinic acetylcholine (B1216132) receptors. nih.govchemicalbook.com The bromoethyl group serves as a handle to attach this core to other pharmacologically relevant fragments, making it a valuable building block for creating new drug candidates targeting a wide range of diseases, from cancer to neurological disorders. nih.govnih.gov
In materials science , derivatives of 2-methoxypyridine have been investigated for their potential as advanced functional materials. rsc.org Researchers have synthesized bent-shaped luminescent mesogens based on a 2-methoxypyridine core that exhibit liquid crystalline phases. rsc.orgresearchgate.net The ability of these molecules to self-organize into ordered phases (nematic or columnar) makes them suitable for applications in optical and electronic devices like organic field-effect transistors and photovoltaic cells. researchgate.net The coordination properties of the pyridine nitrogen have also been exploited to build metal-organic films on surfaces, creating materials with tunable electrochromic properties for potential use in smart windows and displays. acs.org
Table 4: Interdisciplinary Applications of the Methoxypyridine Scaffold
| Discipline | Application Area | Example Research Finding | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Drug Discovery | Scaffold for gamma-secretase modulators (Alzheimer's) | nih.gov |
| Building block for receptor antagonists | chemicalbook.comsigmaaldrich.com | ||
| Core of anticancer agents | nih.gov | ||
| Materials Science | Liquid Crystals | Synthesis of luminescent, bent-shaped mesogens | rsc.orgresearchgate.net |
| Electrochromics | Formation of surface-confined metal-organic networks | acs.org |
The future development of this compound will likely be driven by these interdisciplinary connections, where synthetic chemists, materials scientists, and pharmacologists collaborate to design and create novel molecules with tailored functions for specific, high-impact applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(2-Bromoethyl)-2-methoxypyridine?
- Methodological Answer : The compound can be synthesized via cross-electrophile coupling using 5-bromo-2-methoxypyridine as a starting material. For instance, coupling with alcohol derivatives (e.g., piperidin-3-yl methanol) under nickel catalysis enables the introduction of the ethyl-bromo substituent. Purification via silica gel filtration and column chromatography (e.g., 20% EtOAc/hexanes with 5% triethylamine) yields the product in moderate yields (~60%) . Alternative approaches include nucleophilic substitution reactions on halogenated pyridine precursors, where reaction conditions (solvent polarity, temperature) critically influence regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern, particularly distinguishing the bromoethyl group’s protons (δ ~3.5–4.0 ppm) and methoxy protons (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (C-Br stretch ~550–600 cm⁻¹). Computational tools like PubChem’s InChI key and canonical SMILES strings aid in structural verification .
Q. How does the bromoethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The bromoethyl moiety acts as an electrophilic site, facilitating nucleophilic substitutions (e.g., with amines or thiols). Steric hindrance from the methoxy group at the 2-position may slow reactions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) to enhance reactivity. Monitoring reaction progress via TLC or LC-MS is recommended to optimize yields .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in cross-coupling reactions involving this compound?
- Methodological Answer : Byproduct formation (e.g., dehalogenation or dimerization) can be mitigated by controlling catalyst loading (e.g., 5–10 mol% Ni(0)) and ligand selection (e.g., bipyridine ligands for stability). Reducing agents like Mn⁰ or Zn⁰ improve catalytic turnover. Kinetic studies using in situ IR or GC-MS help identify intermediate species, enabling real-time adjustments to temperature or stoichiometry .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values) often arise from differences in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardizing protocols (e.g., fixed incubation times, controlled pH) and using orthogonal assays (e.g., fluorescence-based vs. colorimetric) improve reproducibility. Computational docking studies (e.g., molecular dynamics simulations) further clarify structure-activity relationships .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Stability studies in buffered solutions (pH 1–13) reveal degradation pathways. For example, under basic conditions (pH >10), the bromoethyl group may undergo elimination, forming vinylpyridine derivatives. Oxidative stability (e.g., H₂O₂ exposure) can be assessed via HPLC tracking of parent compound depletion. Protective measures (e.g., inert atmospheres, antioxidants like BHT) prolong shelf life .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer : The compound serves as a precursor for fused pyridine systems (e.g., pyridopyrimidines) via cyclization with bifunctional nucleophiles like urea or thiourea. In medicinal chemistry, it is used to develop kinase inhibitors or antimicrobial agents, leveraging its halogenated ethyl chain for target binding. Reaction scalability is ensured by flow chemistry setups, reducing batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
